
Ranolazine-d3
Descripción general
Descripción
Ranolazine, a piperazine derivative, is a novel antianginal agent that has been shown to have multiple effects on cardiac ion channels. It is known to inhibit the late sodium current (INa), the rapid delayed rectifying potassium current (IKr), and the L-type calcium current (ICa), among others. These actions contribute to its anti-ischemic and antiarrhythmic properties without significantly affecting heart rate or blood pressure . Ranolazine has been approved for the treatment of chronic angina pectoris and has been investigated for its potential to suppress arrhythmias in various conditions, including acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion .
Synthesis Analysis
An innovative 'all water chemistry' approach has been reported for the synthesis of ranolazine, which offers a green and efficient method to produce the drug in both racemic and enantiopure forms. This method has shown distinct advantages over traditional organic solvent-based reactions, leading to higher yields and fewer impurities. The synthesis involves water-assisted chemistries for various steps, including N-acylation of amines and selective mono-alkylation of diamines .
Molecular Structure Analysis
Ranolazine's molecular structure allows it to interact with various ion channels in the heart. It preferentially blocks sustained versus peak sodium channel current, particularly in long QT syndrome variant 3 (LQT-3) mutant channels. This effect is likely due to interactions with the receptor site for local anesthetic molecules in the sodium channel . The molecular basis of ranolazine's action is crucial for its therapeutic effects, as it can significantly decrease action potential duration in mutant channels, which is a key factor in the suppression of arrhythmias .
Chemical Reactions Analysis
Ranolazine's chemical interactions with ion channels result in electrophysiological effects that are beneficial for cardiac function. It inhibits late INa and IKr, which are thought to be the principal mechanisms underlying its antiarrhythmic actions. Additionally, ranolazine has been shown to stabilize cardiac ryanodine receptors (RyR2), which is a novel mechanism for the suppression of early afterdepolarizations (EADs) and torsades de pointes (TdP) in long QT type 2 (LQT2) . These interactions highlight the drug's ability to modulate cardiac excitability and prevent arrhythmias.
Physical and Chemical Properties Analysis
Ranolazine's pharmacokinetics have been well-studied. It is extensively metabolized by cytochrome P450 enzymes, with a small percentage excreted unchanged in the urine. The drug has a bioavailability of 35% to 50% and is not significantly affected by food. It exhibits linear and saturable elimination pathways, with a half-life that is prolonged to an average of 7 hours with extended-release formulations. Ranolazine's pharmacokinetics are not affected by sex, congestive heart failure, or diabetes mellitus, but its area under the plasma concentration-time curve increases with renal impairment . Additionally, ranolazine has been shown to reduce calcium overload and oxidative stress, improving mitochondrial integrity and protecting against ischemia-reperfusion injury in isolated hearts .
Aplicaciones Científicas De Investigación
Metabolismo cardíaco y arritmias
Ranolazine-d3, como derivado de Ranolazina, es principalmente conocido por su papel en el metabolismo cardíaco y el tratamiento de las arritmias. Actúa como un modulador metabólico y se ha identificado como un inhibidor de la corriente tardía de Na+ cardíaca. Esta inhibición es crucial en el tratamiento de las arritmias, ya que ayuda a restaurar el ritmo normal del corazón corrigiendo la electrofisiología alterada y la homeostasis defectuosa de Ca2+/Na+ .
Enfermedad cardíaca isquémica
En el contexto de la enfermedad cardíaca isquémica, la capacidad de this compound para modular el metabolismo e inhibir las corrientes tardías de Na+ puede aliviar los síntomas asociados con esta condición. Aborda el desequilibrio metabólico y contribuye a la prevención de arritmias letales, que son complicaciones comunes de la enfermedad cardíaca isquémica .
Trastornos neuronales
Las investigaciones emergentes sugieren que this compound puede tener aplicaciones terapéuticas en el tratamiento de los trastornos neuronales centrales. Esto incluye formas hereditarias de epilepsia y migrañas familiares asociadas con corrientes persistentes de Na+ debido a la inactivación lenta o la activación repetitiva .
Sistema vascular
Los efectos de this compound se extienden al sistema vascular, donde puede ofrecer enfoques novedosos para el manejo de disfunciones vasculares. Sus acciones moleculares podrían ser beneficiosas en el tratamiento de afecciones que se derivan de anomalías vasculares .
Músculos esqueléticos
El posible reposicionamiento del fármaco incluye aplicaciones en trastornos del músculo esquelético. This compound podría desempeñar un papel en la resolución de problemas metabólicos dentro de los músculos esqueléticos, ofreciendo una nueva vía para la investigación y las estrategias de tratamiento .
Control del azúcar en la sangre
This compound también puede contribuir al control del azúcar en la sangre, convirtiéndolo en un candidato para la investigación sobre el manejo de la diabetes. Su influencia en las vías metabólicas sugiere un posible papel en la regulación de los niveles de glucosa en el cuerpo .
Investigación del cáncer
Existe un creciente interés en la aplicación de this compound en la investigación del cáncer. Sus acciones moleculares multifacéticas podrían afectar el metabolismo y la viabilidad de las células cancerosas, presentando un área potencial para el desarrollo de nuevas terapias contra el cáncer .
Reposicionamiento de medicamentos
Por último, el concepto de reposicionamiento de medicamentos es significativo para this compound. Dados sus diversos efectos moleculares, existe potencial para su aplicación en campos más allá de su uso original, posiblemente en combinación con otros medicamentos para mejorar los resultados terapéuticos .
Mecanismo De Acción
Mode of Action
Ranolazine inhibits the late phase of the inward sodium channel during cardiac repolarization . This inhibition reduces intracellular sodium concentrations, thereby reducing calcium influx via the sodium-calcium exchange . Under hypoxic conditions, common to growing tumors, VGSCs develop a persistent current (INaP) which can be blocked selectively by ranolazine .
Biochemical Pathways
Ranolazine affects the biochemical pathways related to energy production in the heart. It prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart . This shift in myocardial energy production from fatty acid oxidation to glucose oxidation is a key aspect of ranolazine’s action .
Pharmacokinetics
Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .
Result of Action
Ranolazine’s action results in significant molecular and cellular effects. In vitro, ranolazine inhibits the invasiveness of cancer cells, especially under hypoxia . In vivo, it suppresses the metastatic abilities of breast and prostate cancers and melanoma . In the context of heart disease, ranolazine improves myocardial function and perfusion .
Action Environment
The action, efficacy, and stability of ranolazine can be influenced by environmental factors. For instance, under hypoxic conditions common to growing tumors, the drug’s ability to block VGSCs is enhanced . Furthermore, the drug’s effectiveness can be boosted by co-administration with other drugs . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ranolazine-d3, like its parent compound Ranolazine, interacts with various enzymes and proteins. It is known to inhibit late sodium channels, which can lead to beneficial downstream effects . This inhibition reduces intracellular calcium overload, a common occurrence in ischemic cardiomyocytes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by minimizing calcium overload in ischemic cardiomyocytes . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It inhibits late sodium current, thereby reducing sodium entry into ischemic myocardial cells . This is proposed to reduce calcium uptake indirectly via the sodium/calcium exchanger, preserving ionic homeostasis and reversing ischemia-induced contractile dysfunction .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a goat model of lone atrial fibrillation, the highest dose of Ranolazine significantly prolonged the atrial effective refractory period and decreased atrial conduction velocity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . It also prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart .
Transport and Distribution
It is known that Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648922 | |
| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1054624-77-9 | |
| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



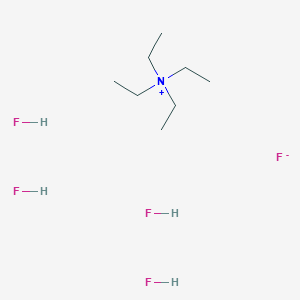


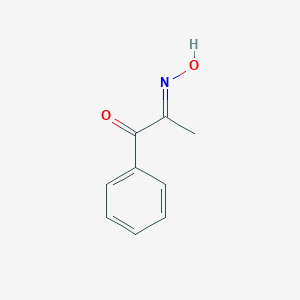
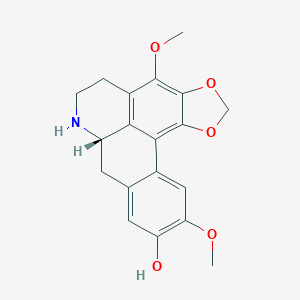
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)

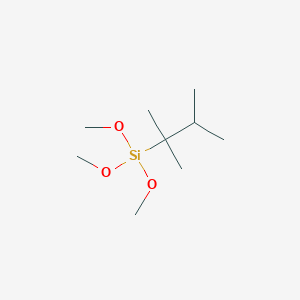

![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
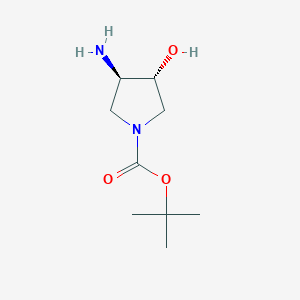

![acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B129207.png)
